N-Docosanoyl Taurine
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Overview
Description
N-Docosanoyl taurine is a fascinating compound that belongs to the class of lipoamino acids . It is derived from docosanoic acid , a long-chain fatty acid, and taurine , an amino acid
Chemical Structure: This compound has the molecular formula C₂₄H₄₉NO₄S and a molecular weight of 447.72 g/mol .
Role as a Human Metabolite: It plays a role as a metabolite in humans .
Mechanism of Action
Target of Action
N-Docosanoyl Taurine is a novel taurine-conjugated fatty acid . It was discovered during mass spectrometry lipidomic analysis of brain and spinal cord from wild-type and fatty acid amide hydrolase (FAAH) knockout mice . The primary targets of this compound are members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 .
Mode of Action
This compound interacts with its targets, the TRP family of calcium channels, by activating them . This activation is particularly notable in N-acyl taurines bearing polyunsaturated acyl chains .
Biochemical Pathways
It is known that the compound plays a role in the regulation of calcium channels, which are crucial for various cellular functions, including neurotransmission, muscle contraction, and cell growth .
Pharmacokinetics
It is known that the compound is found in the brain and spinal cord , suggesting that it can cross the blood-brain barrier. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The activation of TRP calcium channels by this compound can lead to various molecular and cellular effects. For instance, the activation of these channels can influence the influx of calcium ions into cells, which can affect numerous cellular processes .
Biochemical Analysis
Biochemical Properties
N-Docosanoyl Taurine is involved in biochemical reactions that are crucial for various physiological processes. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found that this compound is a substrate for the enzyme FAAH
Cellular Effects
This compound has been found to influence cell function. It has been suggested that this compound can activate members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 These channels are expressed in various types of cells and play a crucial role in cellular processes
Preparation Methods
Synthetic Routes:: The synthetic preparation of N-Docosanoyl taurine involves the conjugation of docosanoic acid with taurine. specific synthetic routes and reaction conditions are not widely documented in the literature.
Industrial Production:: Information on industrial-scale production methods for this compound is limited. It is primarily studied in research settings rather than being produced on an industrial scale.
Chemical Reactions Analysis
Reactivity:: N-Docosanoyl taurine is known to activate several members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 . These channels play essential roles in sensory perception, pain signaling, and cellular homeostasis.
Common Reagents and Conditions:: Specific reagents and conditions for chemical reactions involving this compound remain elusive due to its limited characterization. further research may uncover its behavior in various reactions.
Major Products:: The major products formed during reactions with this compound are not well-documented. Further studies are needed to explore its reactivity and product profiles.
Scientific Research Applications
Neurobiology: Its activation of TRP channels suggests a role in sensory perception and neuronal signaling.
Metabolism: As a metabolite, it may participate in lipid metabolism pathways.
Pharmacology: Investigating its effects could lead to novel therapeutic targets.
Comparison with Similar Compounds
While N-Docosanoyl taurine is unique due to its specific fatty acid conjugate, other taurine-conjugated fatty acids exist. their detailed comparison requires further investigation.
Properties
IUPAC Name |
2-(docosanoylamino)ethanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23-30(27,28)29/h2-23H2,1H3,(H,25,26)(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIMYQVCHHQQMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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